3-(4-Bromo-3-fluorophenyl)prop-2-ynoic acid
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Overview
Description
3-(4-Bromo-3-fluorophenyl)prop-2-ynoic acid is an organic compound with the molecular formula C9H4BrFO2 It is a derivative of propynoic acid, featuring a bromo and a fluoro substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-fluorophenyl)prop-2-ynoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-3-fluoroaniline.
Sonogashira Coupling: The aniline derivative undergoes a Sonogashira coupling reaction with propargyl bromide in the presence of a palladium catalyst and a copper co-catalyst. This step introduces the prop-2-ynoic acid moiety.
Oxidation: The resulting product is then oxidized using an appropriate oxidizing agent, such as potassium permanganate, to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to perform the Sonogashira coupling and oxidation reactions.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-3-fluorophenyl)prop-2-ynoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents can participate in nucleophilic substitution reactions.
Addition Reactions: The prop-2-ynoic acid moiety can undergo addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Addition Reactions: Electrophiles like bromine or iodine can be employed.
Oxidation: Potassium permanganate or chromium trioxide are common oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products
Substitution: Products include derivatives with different substituents replacing the bromo or fluoro groups.
Addition: Products include halogenated derivatives.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Scientific Research Applications
3-(4-Bromo-3-fluorophenyl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-3-fluorophenyl)prop-2-ynoic acid involves its interaction with specific molecular targets. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity.
Modulate Receptors: By interacting with cellular receptors, it can modulate signal transduction pathways.
Induce Apoptosis: In cancer cells, it can trigger programmed cell death through various pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromo-2-fluorophenyl)prop-2-ynoic acid
- 2-Bromo-3,3,3-trifluoropropene
Uniqueness
3-(4-Bromo-3-fluorophenyl)prop-2-ynoic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(4-bromo-3-fluorophenyl)prop-2-ynoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrFO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDILCOHECXFLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#CC(=O)O)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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